2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine
Overview
Description
2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . The reaction conditions often include the formation of electron donor-acceptor complexes and single electron transfer reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine has diverse applications in scientific research:
Chemistry: It is used in the synthesis of fluorinated compounds and as a building block for complex molecules.
Biology: The compound’s stability and lipophilicity make it useful in biological studies, including drug development and enzyme inhibition research.
Medicine: It is explored for its potential therapeutic properties, including its role in developing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by enhancing its binding affinity to target molecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor.
N-Phenylbis(trifluoromethanesulfonimide): Acts as a triflating reagent and electron-withdrawing dopant.
Uniqueness
2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.
Properties
CAS No. |
3549-17-5 |
---|---|
Molecular Formula |
C17H18F3NO |
Molecular Weight |
309.33 g/mol |
IUPAC Name |
N-benzyl-2-methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C17H18F3NO/c1-22-16(12-21-11-13-6-3-2-4-7-13)14-8-5-9-15(10-14)17(18,19)20/h2-10,16,21H,11-12H2,1H3 |
InChI Key |
AVOUWNCXBIGLOP-UHFFFAOYSA-N |
SMILES |
COC(CNCC1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
COC(CNCC1=CC=CC=C1)C2=CC(=CC=C2)C(F)(F)F |
Appearance |
Solid powder |
56549-02-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SK and F 1-39728 SK and F 39728-A SK and F-39728-A SKF 39728-A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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